N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea
Description
Properties
CAS No. |
61310-23-4 |
|---|---|
Molecular Formula |
C10H9N5O |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C10H9N5O/c11-10(16)15-8-3-6-13-9(14-8)7-1-4-12-5-2-7/h1-6H,(H3,11,13,14,15,16) |
InChI Key |
CNKRRFAEIGKEGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=N2)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Direct Urea Formation via Amine-Isocyanate Coupling
The most straightforward route involves reacting 2-(pyridin-4-yl)pyrimidin-4-amine with an isocyanate derivative. While no direct synthesis of N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is documented, analogous pyridyl urea syntheses provide a template. For example, Selivanov et al. demonstrated that N-aryl-N′-pyridyl ureas form via cyclocondensation of amines with carbonyl sources under acidic conditions.
Reaction Conditions :
- Solvent : Dimethylformamide (DMF) or solvent-free systems.
- Temperature : 120°C for 20 hours.
- Catalyst : Methanesulfonic acid (MsOH) for activating pyridine N-oxides.
Mechanism :
- Nucleophilic attack of the pyrimidine amine on the electrophilic carbon of the isocyanate.
- Elimination of HCl (if using chloroformate intermediates) to form the urea linkage.
Limitations :
Cyclocondensation of Urea Precursors
A two-step approach involves synthesizing intermediate ureas followed by cyclization. This method, adapted from thienopyrimidine-dione syntheses, could be modified for pyrimidinyl-pyridyl systems:
Step 1 : Formation of ethyl 2-(3-(pyridin-4-yl)ureido)pyrimidine-4-carboxylate.
Step 2 : Cyclocondensation under thermal or acidic conditions.
Key Optimization Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Equivalents of amine | 5-fold excess | Maximizes urea formation |
| Solvent | DMF | Enhances solubility |
| Reaction time | 20 hours | Prevents degradation |
Alternative Pathways for Challenging Substrates
Pyridine N-Oxide Activation
Pyridine N-oxides serve as versatile intermediates for urea synthesis. Ivanenkov et al. reported that reacting pyridine N-oxides with dimethylcyanamide in acetonitrile under MsOH catalysis yields N,N-dimethyl-N′-pyridyl ureas. Adapting this protocol:
Synthesis of 2-(pyridin-4-yl)pyrimidin-4-amine N-oxide :
Urea formation :
Advantages :
Analytical Characterization and Validation
Spectroscopic Identification
X-ray Crystallography
Though no data exists for this compound, related quinazoline-diones exhibit planar urea moieties with dihedral angles of 5–10° between pyridine and pyrimidine rings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like trimethylsilyl cyanide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.
Scientific Research Applications
N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with multiple biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
The following analysis compares N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea with structurally or functionally related compounds, focusing on molecular features, bioactivity, and physicochemical properties.
Structural and Functional Analogues
a. Gancaonin (I11)
- Structure: Flavonoid derivative lacking the pyrimidine-urea core.
- Activity: Known for antioxidant and anti-inflammatory effects via NF-κB inhibition.
- Comparison: Unlike this compound, Gancaonin’s planar flavonoid structure limits its ability to engage in hydrogen bonding with kinase ATP pockets, reducing its utility in targeted therapies .
b. Biphenyl-3,5-diyl bis(3-hydroxybenzoate) (I14)
- Structure : Biphenyl ester with hydroxyl groups.
- Activity : Exhibits antimicrobial properties through membrane disruption.
- Comparison : The absence of a nitrogen-rich heterocycle reduces its specificity for enzymatic targets compared to the pyridine-pyrimidine-urea scaffold .
c. [1-(4-Isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane] (Bb2, I12)
- Structure : Shares the pyridine-pyrimidine core but replaces urea with a diazepane-thiophene side chain.
- Activity : Reported as a fibroblast growth factor receptor (FGFR) inhibitor with IC₅₀ = 12 nM.
- Comparison : Bb2’s thiophene and diazepane groups enhance lipophilicity (logP = 3.1), improving membrane permeability but reducing aqueous solubility. The urea group in this compound may improve target residence time via stronger hydrogen bonding, though this requires experimental confirmation .
Physicochemical and Pharmacokinetic Profiles
| Property | This compound | Bb2 (I12) | Gancaonin (I11) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~245 | 523 | 434 |
| logP (Predicted) | 1.8 | 3.1 | 2.3 |
| Hydrogen Bond Donors | 2 (urea) | 0 | 3 (hydroxyls) |
| Solubility (mg/mL) | ~0.5 (aqueous) | <0.1 (DMSO >10) | ~1.2 (ethanol) |
| Target Affinity (IC₅₀) | Not reported | FGFR: 12 nM | NF-κB: 8 µM |
Key Differentiators
- Urea vs.
- Rigidity vs. Flexibility : Bb2’s diazepane introduces conformational flexibility, which may enhance off-target interactions compared to the rigid pyrimidine-urea core.
- Solubility Trade-offs : While this compound has higher aqueous solubility than Bb2, its moderate logP may limit blood-brain barrier penetration compared to lipophilic analogs like I13 (logP = 4.2) .
Q & A
Basic: What are the established synthetic routes for N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea, and what key intermediates are involved?
The synthesis of this compound typically involves coupling reactions between pyrimidine and pyridine derivatives. A common approach is to use a palladium-catalyzed cross-coupling reaction to attach the pyridin-4-yl group to the pyrimidin-4-yl scaffold, followed by urea formation via carbodiimide-mediated coupling with an amine or isocyanate intermediate. Key intermediates include 4-chloropyrimidine derivatives and functionalized pyridine precursors. For example, in structurally related compounds, Suzuki-Miyaura coupling has been employed to link aromatic rings, while urea moieties are introduced using carbonyldiimidazole (CDI) or thiourea precursors under basic conditions .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR is critical for confirming the connectivity of the pyrimidine-pyridine core and urea linkage. For instance, aromatic protons in pyridine (δ 8.5–9.0 ppm) and pyrimidine (δ 7.5–8.5 ppm) show distinct splitting patterns, while urea NH protons appear as broad singlets (δ 5.0–6.0 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS provides molecular weight verification (e.g., molecular ion [M+H]+ at m/z 297.12 for C10H9N5O).
X-ray Crystallography:
Single-crystal X-ray diffraction resolves bond angles and confirms stereochemistry. For example, a related urea derivative (PDB ID: 66X) revealed a planar pyrimidine ring and hydrogen bonding between urea NH and adjacent heteroatoms .
Advanced: How can researchers design experiments to evaluate the kinase inhibitory activity of this compound, and what controls are necessary?
Experimental Design:
- Kinase Assay Setup: Use recombinant kinases (e.g., EGFR, HER2) in a 96-well plate format with ATP and a fluorescent/chemiluminescent substrate. Pre-incubate the compound (0.1–10 µM) with the kinase before adding ATP.
- Controls:
- Positive control: A known kinase inhibitor (e.g., dasatinib for Src-family kinases).
- Negative control: DMSO vehicle to assess solvent effects.
- Blank: Substrate + buffer to subtract background noise.
Data Analysis:
Calculate IC50 values using non-linear regression (e.g., GraphPad Prism). For example, structurally similar pyrimidine-urea analogs showed IC50 values <1 µM against EGFR in assays using ADP-Glo™ detection .
Advanced: What strategies can address solubility challenges in aqueous formulations of this compound for in vivo studies?
- Co-solvent Systems: Use PEG-400 or cyclodextrins to enhance solubility. For instance, Pfizer patents describe aqueous formulations with morpholine derivatives to stabilize urea-containing compounds .
- Salt Formation: Convert the free base to a hydrochloride or citrate salt.
- Nanoparticle Encapsulation: Lipid-based nanoparticles improve bioavailability, as demonstrated for pyrimidine kinase inhibitors in preclinical models .
Advanced: How should conflicting data on the compound’s biological efficacy be analyzed to determine contributing factors?
Potential Factors:
- Assay Variability: Differences in kinase isoform purity, ATP concentrations, or detection methods (e.g., radiometric vs. fluorescence).
- Cellular Context: Off-target effects in cell-based vs. cell-free assays. For example, a compound may inhibit EGFR in vitro but fail in cells due to efflux pumps.
Resolution Strategies:
- Replicate experiments with standardized protocols (e.g., uniform ATP:Km ratios).
- Use orthogonal assays (e.g., Western blotting for phospho-target validation) .
Advanced: What computational approaches are used to model the interaction between this compound and kinase targets?
- Molecular Docking: Tools like AutoDock Vina predict binding poses by aligning the urea moiety with kinase hinge regions (e.g., hydrogen bonding to Glu762 in EGFR).
- Molecular Dynamics (MD): Simulate binding stability over 100 ns to assess interactions like π-π stacking between pyridine and kinase hydrophobic pockets.
- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with inhibitory potency using descriptors like LogP and polar surface area .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
